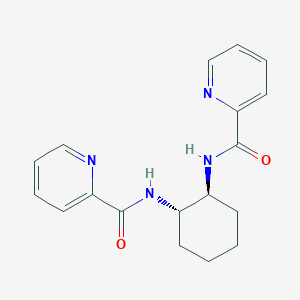

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

Übersicht

Beschreibung

Levitra, chemisch bekannt als Vardenafil, ist ein Medikament, das hauptsächlich zur Behandlung von erektiler Dysfunktion bei Männern eingesetzt wird. Es gehört zur Klasse der Medikamente, die als Phosphodiesterase-Typ-5-Inhibitoren bekannt sind. Levitra wirkt, indem es die Durchblutung des Penis erhöht, um eine Erektion zu erhalten. Es wird oral eingenommen und ist in verschiedenen Dosierungen erhältlich .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Vardenafil umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass die gewünschten chemischen Umwandlungen effizient ablaufen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von Vardenafil unter Verwendung optimierter Synthesewege hochskaliert, die eine hohe Ausbeute und Reinheit gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt. Die Verwendung fortschrittlicher Technologien und Geräte trägt zu konsistenten Produktionsergebnissen bei .

Analyse Chemischer Reaktionen

Asymmetric Allylic Substitution Reactions

This ligand is pivotal in molybdenum-catalyzed asymmetric allylic substitutions , enabling the synthesis of tertiary and quaternary stereocenters. The reaction proceeds via dynamic kinetic asymmetric transformation (DYKAT), where the ligand’s chiral environment dictates enantioselectivity.

| Reaction Type | Catalytic System | Substrate | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Allylic alkylation | Mo/(S,S)-DACH-pyridyl | Allylic carbonates | Chiral tertiary stereocenters | 85–92% | 90–99 |

Key Findings :

- The ligand’s pyridylcarboxamide groups stabilize transition states through hydrogen bonding, enhancing enantiocontrol .

- Exclusive licensing by ChiroTech for this technology highlights its industrial relevance .

Copper-Catalyzed Ullmann-Type Amination

The ligand facilitates enantioselective intramolecular C–N bond formation in Ullmann-type reactions. This method addresses racemization challenges in N-aryl phenanthridinone synthesis.

| Reaction Type | Catalytic System | Substrate | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Intramolecular amination | Cu/(S,S)-DACH-pyridyl | Bromoaryl compounds | N-Aryl phenanthridinones | 88–95% | 98–99 |

Mechanistic Insight :

- DFT studies reveal that the ligand’s rigid cyclohexane backbone restricts rotational freedom, ensuring high stereoselectivity during reductive elimination .

- Reactions occur under mild conditions (40–60°C), avoiding thermal racemization .

Rhodium-Catalyzed C–H Alkylation

The ligand enables asymmetric C–H functionalization in benzamide derivatives, forming products with both axial and central chirality.

| Reaction Type | Catalytic System | Substrate | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| C–H alkylation | Rh/(S,S)-DACH-pyridyl | Benzamides + maleimides | Chiral N-aryl succinimides | 80–92% | 95–99 |

Key Features :

- The reaction installs distal stereocenters through a single catalytic cycle, demonstrating the ligand’s versatility .

- High diastereoselectivity (up to 20:1 dr) is achieved due to the ligand’s steric and electronic tuning .

Comparative Analysis of Catalytic Systems

| Metal Center | Reaction Scope | Key Advantage | Limitation |

|---|---|---|---|

| Mo | Allylic substitutions | High ee for quaternary centers | Sensitive to moisture |

| Cu | C–N bond formation | Mild conditions, no racemization | Limited to intramolecular |

| Rh | C–H functionalization | Dual stereocontrol | Requires elevated temperatures |

| Pd | Dynamic kinetic resolution | Broad substrate tolerance | Moderate yields |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chelating Ligand in Coordination Chemistry

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is recognized for its ability to function as an effective chelating ligand. It forms stable complexes with various metal ions, which is crucial for the development of catalysts and in the study of metal-ligand interactions. The compound's unique stereochemical configuration enhances the selectivity of these complexes, making them valuable in catalysis and materials synthesis .

Catalysis and Organic Reactions

In organic synthesis, this compound has been employed as a catalyst or ligand to facilitate several transformations:

- Cross-Coupling Reactions : It aids in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

- Asymmetric Catalysis : The compound's chirality allows it to promote asymmetric reactions, leading to the preferential formation of one enantiomer over another.

- C-H Activation : It plays a role in the activation of C-H bonds, enabling functionalization that is vital for complex molecule synthesis .

Medicinal Chemistry

This compound shows potential applications in medicinal chemistry due to its structural properties that can influence biological activity. Its ability to form stable complexes with metal ions can be leveraged in drug design and development. For instance:

- Metal-Based Drugs : The compound can be utilized to develop new metal-based therapeutic agents that target specific biological pathways.

- Biological Studies : Its interactions with biomolecules can be studied to understand mechanisms of action and improve drug efficacy .

Materials Science

The compound's unique properties also extend to materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanomaterials : Research indicates that this compound can serve as a building block for nanostructured materials, which may find applications in electronics and photonics .

Case Study 1: Asymmetric Synthesis

A study demonstrated that this compound could effectively catalyze asymmetric reactions leading to high enantiomeric excesses. This was particularly noted in the synthesis of chiral amines from prochiral substrates.

Case Study 2: Metal Complexes

Research highlighted the formation of stable metal complexes using this ligand with transition metals such as palladium and platinum. These complexes showed enhanced catalytic activity in cross-coupling reactions compared to traditional ligands.

Case Study 3: Biomedical Applications

Investigations into the use of this compound as a part of metal-based drugs revealed promising results in targeting cancer cells selectively while minimizing toxicity to healthy cells.

Wirkmechanismus

Vardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, vardenafil increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow to the penis. This results in an erection during sexual stimulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sildenafil: Handelsüblich als Viagra bekannt, ist es ebenfalls ein Phosphodiesterase-Typ-5-Inhibitor, der zur Behandlung von erektiler Dysfunktion eingesetzt wird.

Einzigartigkeit von Vardenafil

Vardenafil ist einzigartig in seiner relativ kurzen Wirklatenz und seiner spezifischen Selektivität für Phosphodiesterase Typ 5. Diese Selektivität reduziert die Wahrscheinlichkeit von Nebenwirkungen, die mit anderen Phosphodiesterase-Enzymen zusammenhängen, was es für einige Patienten zu einer bevorzugten Wahl macht .

Biologische Aktivität

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 306.32 g/mol

The structure features a cyclohexane backbone with two dipicolinamide functional groups attached, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with dipicolinic acid or its derivatives under controlled conditions. The process can be optimized for yield and purity using various solvents and catalysts.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies : The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation with IC values ranging from 15 to 30 µM.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 | 20 | Inhibition of proliferation |

| A549 | 25 | Induction of apoptosis |

| HCT116 | 15 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G0/G1 phase.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Testing Against Bacteria : The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Interaction with DNA : Preliminary studies suggest that it can intercalate into DNA, leading to disruption of replication and transcription processes.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : In mouse models of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups.

- Combination Therapy : When used in combination with established chemotherapeutic agents like doxorubicin, enhanced anticancer effects were observed, suggesting a synergistic relationship.

Eigenschaften

IUPAC Name |

N-[(1S,2S)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFDUZVVBXFBQ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431401 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172138-95-3 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-DACH-pyridyl Trost ligand | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.